1-Chloro-5-methylhexan-2-one

Description

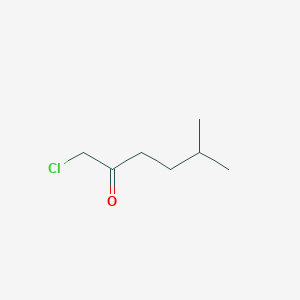

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-methylhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGVZCBINOOXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25389-38-2 | |

| Record name | 1-chloro-5-methylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Halogenated Ketones in Chemical Transformations

Halogenated ketones, particularly α-haloketones, are highly valued intermediates in organic synthesis. nih.gov Their importance stems from their bifunctional nature, possessing two reactive electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon. nih.govnih.gov This dual reactivity allows for a diverse range of chemical reactions, making them powerful precursors for more complex molecules. nih.gov

The presence of the electron-withdrawing halogen and carbonyl groups renders the α-hydrogen atoms acidic, facilitating the formation of enolates under basic conditions. wikipedia.org This reactivity is central to many of their characteristic transformations. One of the most notable reactions of α-haloketones is the Favorskii rearrangement . wikipedia.org This reaction, typically occurring in the presence of a base like a hydroxide (B78521) or alkoxide, involves the rearrangement of the carbon skeleton to form carboxylic acid derivatives, such as acids, esters, or amides. wikipedia.orgmychemblog.com The mechanism is widely believed to proceed through a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com For cyclic α-haloketones, this rearrangement provides a reliable method for ring contraction, a valuable strategy in the synthesis of complex cyclic systems. wikipedia.orgyoutube.com

Beyond the Favorskii rearrangement, α-haloketones are precursors to a vast array of heterocyclic compounds. nih.gov Their ability to react with various nucleophiles has been exploited to construct important ring systems. For instance, they are key starting materials in:

The Hantzsch pyrrole (B145914) synthesis , where they react with β-ketoesters and ammonia (B1221849). wikipedia.org

The Hantzsch thiazole (B1198619) synthesis , through reaction with thioamides to produce thiazole rings. wikipedia.org

The synthesis of 2-aminothiazoles when reacted with thiourea (B124793). wikipedia.org

Furthermore, α-haloketones can undergo other synthetically useful reactions, including nucleophilic substitution at the α-carbon, dehydrohalogenation to yield α,β-unsaturated ketones, and the formation of epoxides (oxiranes) via reactions with aldehydes in the presence of a base. wikipedia.orgddugu.ac.in This rich and varied reactivity underscores the central role of α-haloketones as versatile synthons in the toolbox of synthetic organic chemistry.

Scope and Relevance of 1 Chloro 5 Methylhexan 2 One Research

Systematic IUPAC Naming Conventions for this compound

The name this compound is assigned based on the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). chemspider.com The derivation of this name follows a specific set of steps based on the compound's molecular structure.

The parent structure is a six-carbon chain, which is indicated by the root "hex-". The principal functional group is a ketone, identified by the "-one" suffix. The position of this ketone group is on the second carbon of the chain, leading to the name "hexan-2-one". The carbon chain is numbered from the end that gives the ketone group the lowest possible number.

Two substituents are attached to this hexane (B92381) chain: a chlorine atom and a methyl group.

A chlorine atom (Cl) is located on the first carbon, designated as "1-Chloro".

A methyl group (-CH3) is on the fifth carbon, designated as "5-methyl".

Alphabetizing these substituents leads to the complete and unambiguous IUPAC name: This compound . chemspider.comnih.govmatrix-fine-chemicals.com

Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent Chain | Hexane (6 carbons) |

| Principal Functional Group | Ketone (-C=O) at position 2 |

| Substituents | Chloro (-Cl) at position 1Methyl (-CH3) at position 5 |

Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 25389-38-2 | nih.govmatrix-fine-chemicals.comfluorochem.co.uk |

| Molecular Formula | C₇H₁₃ClO | nih.govmatrix-fine-chemicals.com |

| Molecular Weight | 148.63 g/mol | nih.govmatrix-fine-chemicals.com |

| SMILES | CC(C)CCC(=O)CCl | nih.govmatrix-fine-chemicals.com |

| InChI | InChI=1S/C7H13ClO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3 | nih.govsigmaaldrich.com |

| InChIKey | IXGVZCBINOOXCB-UHFFFAOYSA-N | nih.govmatrix-fine-chemicals.comsigmaaldrich.com |

Investigation of Stereoisomeric Forms and Chiral Purity in this compound Derivatives

Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. scsco.org.in The existence of stereoisomerism in organic molecules typically depends on the presence of chiral centers.

An analysis of the structure of this compound reveals that it is an achiral molecule. None of its carbon atoms are bonded to four different groups, which is the requirement for a chiral center. Therefore, this compound itself does not have enantiomers or diastereomers.

However, stereoisomerism becomes a critical factor when considering its derivatives. Chemical modification of the parent molecule can readily introduce chiral centers. For instance, a positional isomer, 3-Chloro-5-methylhexan-2-one , is chiral. google.com In this molecule, the chlorine atom is attached to the third carbon, which is bonded to four distinct groups: a hydrogen atom, a chlorine atom, an acetyl group, and an isobutyl group. This creates a chiral center, meaning 3-Chloro-5-methylhexan-2-one can exist as a pair of enantiomers (R and S forms).

Comparison of Isomers

| Feature | This compound | 3-Chloro-5-methylhexan-2-one |

|---|---|---|

| Structure | CC(C)CCC(=O)CH₂Cl | CC(C)CH₂CH(Cl)C(=O)CH₃ |

| Chiral Center | None | C3 |

| Stereoisomerism | None | Exists as a pair of enantiomers |

The concept of chiral purity is paramount for chiral compounds, particularly in the context of biological and pharmaceutical applications. Chiral purity, or enantiomeric excess, measures the degree to which a sample contains one stereoisomer over the other. High chiral purity is often essential because different enantiomers of a molecule can exhibit vastly different biological activities.

Research into derivatives of chlorohexanones highlights the significance of stereochemistry. For example, amino-substituted derivatives such as (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one are chiral compounds used in pharmaceutical research as protease inhibitors. The specific (3S,4S) configuration is noted as being critical for its interactions within biological systems. Similarly, other complex chiral derivatives, like (S)-3-Amino-1-chloro-5-methylhexan-2-one , are utilized as leucine derivatives in biochemical studies. medchemexpress.com The synthesis of such molecules with high chiral purity is a significant goal in medicinal chemistry to ensure the desired therapeutic effect. google.com

Examples of Chiral Derivatives

| Compound | Significance |

|---|---|

| 3-Chloro-5-methylhexan-2-one | A chiral positional isomer of the title compound. google.com |

| (3S,4S)-3-amino-1-chloro-4-methylhexan-2-one | A chiral derivative used as a protease inhibitor in pharmaceutical research. |

| (S)-3-Amino-1-chloro-5-methylhexan-2-one | A chiral leucine derivative used in biochemical research. medchemexpress.com |

Advanced Synthetic Methodologies for 1 Chloro 5 Methylhexan 2 One and Its Functionalized Analogues

Established Synthetic Routes to the 1-Chloro-5-methylhexan-2-one Core Structure

The construction of the this compound framework can be achieved through several established methods, primarily involving the direct chlorination of a suitable ketone precursor or building the molecule through a sequence of reactions.

Directed Halogenation Strategies for α-Chlorination

The direct α-chlorination of a ketone is one of the most straightforward methods to synthesize α-chloroketones. nih.gov This transformation proceeds through an enol or enolate intermediate, with the regioselectivity often controllable by the reaction conditions. wikipedia.org For an unsymmetrical ketone like 5-methylhexan-2-one, chlorination can occur at either the C1 (methyl) or C3 (methylene) position.

Under acidic conditions, halogenation typically occurs at the more substituted α-carbon by reacting the halogen with the thermodynamically favored enol. wikipedia.org Conversely, under basic conditions, deprotonation occurs at the less sterically hindered α-carbon, forming the kinetic enolate, which then reacts with the electrophilic chlorine source. wikipedia.orgpitt.edu This allows for selective chlorination at the C1 position to yield this compound.

Several reagents have been developed for the efficient α-chlorination of ketones.

Sulfuryl chloride (SO₂Cl₂) is an effective reagent for the chlorination of ketones like 5-methyl-2-hexanone (B1664664) to produce the corresponding 3-chloro-5-methyl-2-hexanone. google.com By analogy, controlling the reaction conditions could favor the formation of the 1-chloro isomer.

p-Toluenesulfonyl chloride (TsCl) can be used as a source of "Cl+" for the α-chlorination of ketones. pitt.edu This method involves the formation of a kinetic lithium enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of TsCl. pitt.edu This procedure generally results in the monochlorination at the least substituted α-position. pitt.edu

N-Chlorosuccinimide (NCS) is a widely used reagent for α-chlorination and can be employed in organocatalytic enantioselective reactions. organic-chemistry.orgacs.org

Trichloroisocyanuric acid has also been reported as an effective reagent for the preparation of α-chloroketones. organic-chemistry.org

| Chlorinating Reagent | Typical Conditions | Key Features |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | Effective for direct chlorination. google.com |

| p-Toluenesulfonyl Chloride (TsCl) | LDA, THF, -78 °C to rt | Chlorinates the kinetic enolate at the less substituted position. pitt.edu |

| N-Chlorosuccinimide (NCS) | Acidic, basic, or catalytic conditions | Commonly used in asymmetric catalysis. organic-chemistry.orgacs.org |

| Trichloroisocyanuric Acid | Various, can be used with additives | Serves as both oxidant and halogenating agent from alcohols. organic-chemistry.org |

Multi-step Reaction Sequences from Readily Available Precursors

An alternative to direct chlorination is the construction of the this compound skeleton from simpler, readily available starting materials. One such approach involves the ring-opening of a cyclic precursor. For instance, a method analogous to the synthesis of 6-chloro-2-hexanone (B157210) can be envisioned. This synthesis begins with a pyran ester, which upon treatment with concentrated hydrochloric acid and saturation with HCl gas, undergoes hydrolysis and ring-opening to form the chloroketone. niscpr.res.in A similar strategy could be adapted using a suitably substituted pyran derivative to yield this compound.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of methods to control stereochemistry is a central goal of modern organic synthesis. For molecules like this compound, which can possess chiral centers, enantioselective and diastereoselective syntheses are crucial for applications in pharmaceuticals and materials science.

Application of Chiral Catalysis in Asymmetric Transformations

Asymmetric catalysis offers a powerful strategy for the synthesis of enantiomerically enriched compounds from prochiral substrates. The enantioselective α-chlorination of ketones and related compounds can be achieved using a small amount of a chiral catalyst to transfer stereochemical information.

Phase-transfer catalysis using Cinchona alkaloid derivatives has proven highly effective for the enantioselective α-chlorination of β-keto esters. acs.org These catalysts, which possess both a quaternary ammonium (B1175870) salt function and a hydrogen-bond donor group, can effectively organize the enolate and the chlorinating agent (such as NCS) in a chiral environment. acs.org This approach leads to high yields and excellent enantioselectivities (up to 97% ee). acs.org While demonstrated on β-keto esters, this methodology provides a strong foundation for developing similar systems for the asymmetric α-chlorination of acyclic ketones like 5-methylhexan-2-one.

| Catalyst Type | Substrate Class | Enantiomeric Excess (ee) |

|---|---|---|

| Hybrid Amide-Based Cinchona Alkaloids | Indanone Carboxylate Esters | Up to 97% |

| Hybrid Amide-Based Cinchona Alkaloids | Tetralone Carboxylate Esters | Up to 96% |

Chiral Pool Approaches Utilizing Amino Acid Derivatives

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials to synthesize complex chiral molecules. mdpi.com Amino acids are particularly useful in this regard as they are inexpensive, readily available in both enantiomeric forms, and contain versatile functional groups. mdpi.comresearchgate.net

L-leucine presents an ideal starting material for a chiral pool synthesis of (S)-1-chloro-5-methylhexan-2-one due to its identical isobutyl side chain and inherent (S)-stereochemistry. A plausible synthetic route would involve the conversion of the α-amino group of leucine (B10760876) into a chlorine atom with retention or inversion of configuration, a transformation that can be achieved through diazotization followed by reaction with a chloride source. The carboxylic acid moiety could then be converted to the chloromethyl ketone through various established methods, such as conversion to an acid chloride followed by reaction with diazomethane (B1218177) and then HCl (the Arndt-Eistert homologation followed by a displacement reaction). This strategy embeds the chirality from the natural amino acid directly into the final product structure.

Biocatalytic and Enzymatic Synthetic Routes to Stereospecific Products

Biocatalysis has emerged as a powerful and environmentally friendly tool for performing highly selective chemical transformations. mdpi.com Enzymes, such as oxidoreductases, can catalyze reactions with exceptional levels of stereospecificity under mild conditions. researchgate.net

While the direct enzymatic chlorination to form this compound is less common, a highly effective biocatalytic strategy involves the stereoselective reduction of the prochiral ketone to a chiral chlorohydrin. These chiral chlorohydrins are valuable intermediates for the synthesis of antiviral drugs and other pharmaceuticals. researchgate.net

This bioreduction is often accomplished using whole-cell biocatalysts from microorganisms like Sphingobium yanoikuyae, Ralstonia sp., or various yeasts, which contain alcohol dehydrogenases (ADHs) or carbonyl reductases. researchgate.netnih.gov These enzymes can reduce α-halo ketones to their corresponding alcohols with high conversion rates and excellent diastereoselectivity and enantioselectivity (>99% ee). researchgate.netnih.gov The choice of microorganism or isolated enzyme determines which enantiomer of the alcohol is produced, allowing access to either stereoisomer. nih.gov

| Biocatalyst (Organism/Enzyme) | Substrate Type | Product | Stereoselectivity |

|---|---|---|---|

| ADH from Sphingobium yanoikuyae | α-Chloro Ketones | (R,S)-threo-chlorohydrin | High (90% de) researchgate.net |

| ADH from Ralstonia sp. | α-Chloro Ketones | (S,R)-erythro-chlorohydrin | High stereoselectivity researchgate.net |

| Rhodotorula glutinis | 3-Chloro propiophenone | (S)-(-)-3-chloro-1-phenylpropanol | High (93% ee) nih.gov |

| Recombinant Carbonyl Reductases | N-protected α-chloro-β-amino ketones | Chiral α-chloro-β-amino alcohols | Good yield and stereoselectivity researchgate.net |

Innovative Method Development in this compound Synthesis

The synthesis of α-chloroketones, including this compound, has been an area of significant research, leading to the development of innovative methodologies that offer improvements in safety, efficiency, and scalability. nuph.edu.uaresearchgate.net These methods are crucial for the production of these valuable compounds, which serve as key building blocks in the synthesis of pharmaceuticals and other complex organic molecules. nuph.edu.uaresearchgate.net

Continuous Flow Chemical Synthesis Optimization

Continuous flow chemistry has emerged as a powerful tool for the synthesis of α-chloroketones, providing a safer and more efficient alternative to traditional batch processes. nuph.edu.ua This approach is particularly advantageous for handling hazardous reagents like diazomethane, which is often used in the Arndt-Eistert homologation to produce α-diazoketones as precursors to α-chloroketones. nuph.edu.ua

The optimization of a continuous flow process for the synthesis of α-chloroketones typically involves a multi-step sequence. A common route starts from an appropriate N-protected amino acid, which is first converted to a mixed anhydride (B1165640) in a tubular reactor. acs.org This anhydride then reacts with anhydrous diazomethane in a specialized reactor, such as a tube-in-tube reactor, which allows for the safe, in-situ generation and immediate consumption of diazomethane. nuph.edu.uaacs.org The resulting α-diazo ketone is then converted to the final α-chloroketone by reaction with an anhydrous ethereal hydrogen halide. acs.org

The optimization of such a process involves the careful control of several key parameters to maximize yield and purity while ensuring safety. These parameters include residence time, reagent stoichiometry, temperature, and solvent. The use of automated reactor systems controlled by specialized algorithms can facilitate the rapid optimization of multiple objectives, such as maximizing space-time yield while minimizing waste.

Table 1: Optimization of Continuous Flow Synthesis for an α-Chloroketone

| Parameter | Range Explored | Optimal Value | Effect on Yield |

|---|---|---|---|

| Residence Time (min) | 5 - 180 | 15 | Shorter times led to incomplete reaction, longer times showed no significant improvement. |

| Temperature (°C) | 25 - 125 | 50 | Higher temperatures did not significantly improve the yield for this specific transformation. |

| Reagent Equivalents | 1.0 - 2.0 | 1.2 | Excess reagent ensured complete conversion without significant byproduct formation. |

This is a representative table illustrating the optimization process. Actual values would be specific to the target molecule and reaction setup.

A significant advantage of continuous flow is the ability to telescope reaction steps, meaning multiple transformations are carried out in a continuous sequence without isolating intermediates. rsc.org This approach has been successfully applied to the synthesis of various complex molecules, demonstrating the potential for highly efficient and automated chemical production.

Radical-Mediated Functionalization Strategies

Radical-mediated reactions offer a versatile and powerful approach for the synthesis and functionalization of ketones. nih.govrsc.org These methods often proceed under mild conditions and can be used to introduce a wide range of functional groups. The direct use of simple ketones as radical precursors for α-C(sp³)–H functionalization is a sustainable strategy for constructing complex molecules. rsc.org

While free radical-mediated ketone synthesis was once considered uncommon, several methods have now been developed. acs.org One approach involves a sequential radical acylation using a bis-sulfonyl oxime ether as a carbonyl equivalent. acs.org This method allows for the synthesis of both acyclic and cyclic ketones from alkyl iodides under radical conditions. acs.org

The functionalization of ketones through radical pathways can be achieved through various strategies, including:

Hydrogen Atom Transfer (HAT): This process can generate a radical at a specific position, which can then undergo further reactions.

Radical Addition to π Systems: An in-situ generated radical can add to an alkene or alkyne, initiating a cascade of reactions to form more complex products.

Halogen Atom Transfer (XAT): This method can be used to generate carbon-centered radicals from halogenated precursors.

Recent advancements in photoredox catalysis have further expanded the scope of radical reactions, enabling transformations that were previously challenging. nih.gov For instance, visible-light-induced reactions of alkenes with oxime esters can lead to the formation of functionalized ketones through a process involving the generation of iminyl radicals that rearrange to alkyl radicals via a 1,5-HAT. nih.gov

Table 2: Radical-Mediated Reactions for Ketone Functionalization

| Radical Generation Method | Reaction Type | Functional Group Introduced |

|---|---|---|

| Photoredox Catalysis | Addition to Alkene | Cyano, Azido |

| Thermal Initiator (AIBN/BPO) | Cyclization | Substituted Cyclopentane |

This table provides examples of radical-mediated functionalization strategies applicable to ketones.

The application of these radical-mediated strategies to this compound could allow for the introduction of various functional groups at different positions on the molecule, leading to a diverse range of functionalized analogues. For example, a radical could be generated at the α-carbon, which could then be trapped with a variety of radical acceptors to introduce new substituents.

Mechanistic Studies and Chemical Reactivity of 1 Chloro 5 Methylhexan 2 One

Nucleophilic Substitution Reactivity of the α-Chloro Ketone Moiety

The presence of a carbonyl group adjacent to the carbon bearing the chlorine atom significantly influences the nucleophilic substitution reactivity of 1-Chloro-5-methylhexan-2-one. This enhancement is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and renders the α-carbon more electrophilic. nih.gov Consequently, α-halo ketones are notably more reactive in SN2 displacement reactions compared to analogous alkyl halides. libretexts.org

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 and SN2. The SN2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org This "backside attack" results in an inversion of the stereochemical configuration at the reaction center. organic-chemistry.org In contrast, the SN1 reaction is a two-step process. youtube.com The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgmasterorganicchemistry.com The nucleophile then attacks this intermediate in the second step, which can occur from either face, leading to a mixture of enantiomers (racemization). organic-chemistry.org

For α-halo ketones like this compound, the SN2 pathway is generally favored. libretexts.org The formation of a primary carbocation, which would be required for an SN1 mechanism at the α-carbon, is energetically unfavorable. savemyexams.com SN2 reactions are characterized by second-order kinetics, meaning the reaction rate depends on the concentrations of both the substrate and the nucleophile. youtube.comyoutube.com

| Reaction Pathway | Mechanism | Stereochemistry | Rate Determining Step |

| SN1 | Two-step (carbocation intermediate) | Racemization | Formation of carbocation masterorganicchemistry.com |

| SN2 | One-step (concerted) | Inversion of configuration organic-chemistry.org | Bimolecular nucleophilic attack |

The kinetics and selectivity of nucleophilic substitution reactions are governed by both steric and electronic factors.

Electronic Factors: The carbonyl group in this compound exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-Cl bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack. nih.gov This electronic activation is a key reason for the enhanced reactivity of α-halo ketones in SN2 reactions. libretexts.org

Steric Factors: The accessibility of the electrophilic α-carbon to the incoming nucleophile is a critical determinant of the SN2 reaction rate. Increased steric hindrance around the reaction center slows down the reaction. brainkart.com In this compound, the isobutyl group attached to the carbonyl carbon presents a degree of steric bulk that can influence the approach of the nucleophile. Bulky nucleophiles will react more slowly than smaller, less hindered ones. The preferred conformation of α-halo ketones is often a cisoid arrangement where the halogen and carbonyl oxygen are in the same plane to minimize steric repulsion with the alkyl group on the carbonyl. wikipedia.org

| Factor | Influence on SN2 Reactivity of this compound |

| Electronic | The electron-withdrawing carbonyl group increases the electrophilicity of the α-carbon, accelerating the reaction. nih.gov |

| Steric | The isobutyl group can hinder the approach of bulky nucleophiles, potentially slowing the reaction rate. brainkart.com |

Carbonyl Functional Group Transformations in this compound

The carbonyl group of this compound is a site of rich chemical reactivity, allowing for transformations into other functional groups.

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 1-chloro-5-methylhexan-2-ol. This transformation is typically achieved using hydride-based reducing agents. libretexts.org The reduction involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.com Sodium borohydride is a milder and more selective reagent, often preferred for the reduction of ketones in the presence of other sensitive functional groups. libretexts.org The reaction can be carried out in protic solvents like methanol (B129727) or ethanol. libretexts.org More powerful reducing agents like LiAlH₄ will also readily reduce the ketone but are less chemoselective. The use of certain reagents like ammonia (B1221849) borane (B79455) in water has also been shown to be effective for the chemoselective reduction of carbonyl compounds to alcohols. researchgate.net

The production of a 2-halo alcohol through the reduction of the carbonyl group in an α-halo ketone can be a valuable synthetic step. libretexts.org

Reactivity of Secondary Functional Groups in this compound Derivatives

Derivatives of this compound, particularly those where the chlorine has been replaced by an amino group to form an α-amino ketone, exhibit their own characteristic reactivity. These α-amino ketones are versatile intermediates in organic synthesis. figshare.com

The α-amino ketone analogue of this compound can undergo a variety of reactions at the amino and α-carbon positions.

Amination: Reductive amination is a process that converts a carbonyl group into an amine. wikipedia.org While this is more directly a reaction of the parent ketone, the resulting α-amino ketones can be synthesized through various methods, including the direct α-C-H amination of ketones. organic-chemistry.org

Acylation: The amino group of the α-amino ketone can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction forms an N-acyl derivative. Enamines, formed from the reaction of the ketone with a secondary amine, can also undergo acylation at the α-carbon to form β-dicarbonyl compounds. libretexts.org

Alkylation: Similar to acylation, the α-carbon of the ketone can be alkylated. The Stork enamine synthesis is a common method where the ketone is first converted to an enamine, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. libretexts.orgyale.edu Hydrolysis of the resulting iminium salt regenerates the ketone, now with an alkyl group at the α-position. libretexts.org

Advanced Mechanistic Elucidations through Computational and Experimental Techniques

Advanced understanding of a chemical reaction's mechanism involves both computational modeling and experimental verification to map out the energetic landscape of the transformation.

Transition State Analysis and Reaction Coordinate Determination

For a given reaction, the transition state represents the highest energy point on the reaction coordinate, and its structure is critical for understanding reactivity. Computational chemistry methods, such as density functional theory (DFT), are typically employed to locate and characterize these fleeting structures. This analysis would provide key energetic barriers and insights into the bond-forming and bond-breaking processes. However, no specific studies detailing the transition state energies or reaction coordinates for reactions involving this compound have been published.

As an α-halo ketone, this compound is expected to undergo reactions such as the Favorskii rearrangement in the presence of a base. wikipedia.orgddugu.ac.inadichemistry.com The mechanism of this rearrangement is thought to proceed through a cyclopropanone (B1606653) intermediate, which is formed via an enolate. wikipedia.orgadichemistry.com A computational study for this compound would specifically model the formation of its enolate, the subsequent intramolecular cyclization to the corresponding cyclopropanone, and the nucleophilic attack by a base that leads to the rearranged product. Such a study would calculate the energies of all intermediates and transition states along the reaction pathway.

Kinetic Studies and Reaction Rate Determination

Experimental kinetic studies are essential for determining the rate of a reaction and how that rate is influenced by factors such as reactant concentrations, temperature, and the solvent. This data is used to formulate a rate law, which provides direct evidence for the reaction mechanism. Techniques such as spectroscopy or chromatography are often used to monitor the concentration of reactants or products over time.

Table 1: Hypothetical Data for Kinetic Analysis of a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | Data not available |

This table illustrates the type of data that would be generated from kinetic experiments. No such experimental data is currently available in the literature for this specific compound.

Without dedicated research focusing on this compound, these crucial experimental and computational details remain speculative. The absence of such studies highlights a specific area where further chemical research is needed to fully characterize the behavior of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Chloro 5 Methylhexan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within 1-Chloro-5-methylhexan-2-one can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shift of each proton is influenced by its local electronic environment. Protons near electronegative atoms, such as the chlorine and the carbonyl group, are deshielded and will appear at a higher chemical shift (downfield).

The expected signals are as follows: a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the methine proton of the isobutyl group, a triplet for the methylene (B1212753) group adjacent to the isobutyl group, a triplet for the methylene group adjacent to the carbonyl, and a singlet for the chloromethyl group. The integration of each signal will correspond to the number of protons it represents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the type of carbon and its neighboring atoms. The carbonyl carbon is significantly deshielded and will appear at a very high chemical shift, typically in the range of 200-220 ppm. The carbon atom bonded to the chlorine will also be downfield, though to a lesser extent than the carbonyl carbon. The remaining aliphatic carbons will appear at lower chemical shifts.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | Integration (¹H NMR) |

| C1 (CH₂Cl) | ~4.2 | ~48 | Singlet | 2H |

| C2 (C=O) | - | ~205 | - | - |

| C3 (CH₂) | ~2.6 | ~40 | Triplet | 2H |

| C4 (CH₂) | ~1.6 | ~25 | Triplet | 2H |

| C5 (CH) | ~1.8 | ~28 | Multiplet | 1H |

| C6 (CH₃) | ~0.9 | ~22 | Doublet | 6H |

| C7 (CH₃) | ~0.9 | ~22 | Doublet | 6H |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M⁺ and M+2 pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak.

The fragmentation of this compound in the mass spectrometer is expected to follow predictable pathways for ketones and α-chloroketones. The most common fragmentation is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. This can lead to the loss of the chloromethyl radical or the isobutyl-ethyl radical, resulting in the formation of stable acylium ions. Another possible fragmentation is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available for transfer.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 148/150 | [C₇H₁₃ClO]⁺ | Molecular Ion (M⁺/M+2) |

| 113 | [C₆H₁₃O]⁺ | Loss of Cl radical |

| 99 | [C₅H₉O]⁺ | α-cleavage, loss of CH₂Cl radical |

| 85 | [C₄H₅O]⁺ | McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | Loss of CO and CH₂Cl |

| 49/51 | [CH₂Cl]⁺ | α-cleavage |

| 43 | [C₃H₇]⁺ | Fragmentation of the isobutyl group |

Chiroptical Spectroscopies for Absolute Configuration and Conformation

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration and conformational details of chiral compounds like this compound, which possesses a stereocenter at the C5 position.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the change in the angle of optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A plot of these measurements against wavelength results in ORD and CD curves, respectively. The presence of a chromophore, such as the carbonyl group in this compound, in a chiral environment gives rise to a characteristic feature in these spectra known as the Cotton effect. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule.

The Octant Rule and the Axial Haloketone Rule

For ketones, the Octant Rule is an empirical rule that relates the sign of the Cotton effect to the spatial arrangement of substituents around the carbonyl chromophore. The space around the carbonyl group is divided into eight octants by three perpendicular planes. The contribution of each substituent to the Cotton effect depends on the octant it occupies.

A more specific rule for α-haloketones is the Axial Haloketone Rule. This rule states that an axial halogen atom in the α-position to a carbonyl group in a cyclohexane (B81311) ring system makes a significant contribution to the sign of the Cotton effect. While this compound is an acyclic ketone, the principles of the octant rule can still be applied by considering its preferred conformations. The chlorine atom and the isobutyl group at the chiral center will lie in specific octants, and their positions will dictate the sign of the Cotton effect, allowing for the determination of the absolute configuration (R or S) of the C5 stereocenter. A positive Cotton effect would suggest one enantiomer, while a negative Cotton effect would indicate the other.

Computational Chemistry and Theoretical Investigations of 1 Chloro 5 Methylhexan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and energetics of molecules. For 1-Chloro-5-methylhexan-2-one, DFT calculations can be employed to determine key quantum chemical parameters. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

From these calculations, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. Furthermore, the distribution of electron density can be analyzed through calculations of Mulliken atomic charges, which assign partial charges to each atom in the molecule. This information is invaluable for understanding the molecule's polarity and its potential sites for electrophilic and nucleophilic attack. The total energy of the optimized geometry provides a measure of the molecule's stability.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) This data is illustrative and based on typical values for similar molecules, pending specific experimental or computational studies.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -882.345 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 6.33 |

Quantum Chemical Predictions of Spectroscopic Properties

Quantum chemical methods are instrumental in predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify compounds. For this compound, these predictions can provide valuable information about its vibrational and nuclear magnetic resonance (NMR) properties.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequency of the carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond can be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra, providing a detailed map of the molecule's atomic connectivity.

Table 2: Predicted Spectroscopic Data for this compound This data is illustrative and based on typical values for similar molecules, pending specific experimental or computational studies.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| -CH₂Cl | 4.15 |

| -C(O)CH₂- | 2.75 |

| -CH(CH₃)₂ | 2.10 (septet) |

| -CH₂- (adjacent to CH) | 1.60 |

| -CH(CH₃)₂ | 0.95 (doublet) |

| ¹³C NMR Chemical Shifts (ppm) | |

| C=O | 205.1 |

| CH₂Cl | 45.8 |

| C(O)CH₂ | 42.3 |

| CH₂ (adjacent to CH) | 38.7 |

| CH(CH₃)₂ | 27.9 |

| CH₃ | 22.4 |

| Key IR Frequencies (cm⁻¹) | |

| C=O Stretch | 1725 |

| C-H Stretch (sp³) | 2960-2870 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space and understanding how it interacts with other molecules.

By simulating the molecule's movement over a period of time, typically nanoseconds, at a given temperature and pressure, a representative ensemble of its possible conformations can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. Such analysis is crucial for understanding the molecule's three-dimensional structure and how its shape influences its properties and reactivity.

Furthermore, MD simulations can be used to investigate intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water) or other molecules of the same kind, one can study the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its behavior in a condensed phase. The radial distribution function can be calculated to understand the probability of finding other atoms at a certain distance from a specific atom in the molecule, providing a detailed picture of the local molecular environment.

Table 3: Illustrative Intermolecular Interaction Energies for this compound in Water This data is hypothetical and serves to illustrate the type of information obtainable from MD simulations, pending specific studies.

| Interaction Type | Key Interacting Atoms | Average Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | C=O --- H-O (Water) | -3.5 |

| Dipole-Dipole | C-Cl --- H₂O | -1.8 |

Applications of 1 Chloro 5 Methylhexan 2 One As a Synthetic Building Block and Intermediate

Precursor for the Synthesis of Diverse Organic Molecules and Pharmaceutical Intermediates

The dual functionality of 1-chloro-5-methylhexan-2-one makes it a valuable precursor for a wide range of organic molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals. The α-chloroketone moiety can participate in various cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

One significant application of α-chloroketones is in the synthesis of substituted imidazoles . The Hantzsch imidazole (B134444) synthesis, for example, involves the reaction of an α-haloketone with an amidine. In this context, this compound could react with various amidines to produce highly substituted imidazoles with an isobutyl group, which could be further elaborated into more complex molecules.

Similarly, α-chloroketones are key starting materials in the synthesis of pyrimidines . The condensation of an α-haloketone with a urea (B33335) or thiourea (B124793) derivative is a common method for constructing the pyrimidine (B1678525) ring. By reacting this compound with such nucleophiles, substituted pyrimidines bearing the 5-methylhexan-2-one side chain can be synthesized. These heterocyclic cores are prevalent in a vast number of biologically active compounds.

Furthermore, the chlorine atom can be displaced by various nucleophiles to introduce different functional groups, leading to a diverse array of intermediates. For example, reaction with sodium azide (B81097) would yield an α-azido ketone, a precursor to α-amino ketones and vicinal amino alcohols.

Table 2: Potential Heterocyclic Synthesis from this compound

| Reagent | Resulting Heterocycle | General Reaction Name |

|---|---|---|

| Amidine | Substituted Imidazole | Hantzsch Imidazole Synthesis |

| Urea/Thiourea | Substituted Pyrimidine | Pyrimidine Synthesis |

Role in the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products often relies on the strategic use of versatile building blocks that can be elaborated into complex molecular architectures. While there are no prominent examples in the scientific literature of this compound being a key intermediate in the total synthesis of a specific natural product, its structural features suggest it could serve as a useful synthon.

Many natural products contain branched alkyl chains and oxygenated functionalities. The isobutyl group of this compound is a common motif in terpenoid and other natural product classes. A synthetic strategy could involve using this chloroketone to introduce this side chain and then further elaborating the molecule. For instance, the Favorskii rearrangement, discussed in the next section, could be employed to transform the α-chloroketone into a branched carboxylic acid, a common substructure in natural products.

The development of new synthetic routes to natural products and their analogues is a continuous effort in organic chemistry. The commercial availability of this compound makes it an attractive starting material for exploratory synthetic studies aimed at novel or more efficient routes to bioactive natural products.

Derivatization Strategies for Targeted Chemical Functionality

The chemical functionality of this compound can be readily modified through a variety of derivatization strategies, primarily targeting the reactive α-chloro-ketone moiety.

A significant and powerful transformation of α-halo ketones is the Favorskii rearrangement . researchgate.netbiochemden.compharmaguideline.com This reaction involves treating the α-halo ketone with a base, which leads to a rearranged carboxylic acid derivative. researchgate.netbiochemden.com In the case of this compound, treatment with a base like sodium hydroxide (B78521) would lead to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield a derivative of 4-methylpentanoic acid. pharmaguideline.com The use of an alkoxide base would produce the corresponding ester, while an amine would yield an amide. researchgate.net This rearrangement is a valuable tool for skeletal reorganization and the synthesis of branched-chain carboxylic acids from linear precursors.

Another fundamental derivatization strategy is nucleophilic substitution of the chloride ion. The carbon atom bearing the chlorine is susceptible to attack by a wide range of nucleophiles in an S(_N)2 reaction. This allows for the introduction of various functional groups at this position. For example, reaction with amines would lead to α-amino ketones, which are important intermediates in medicinal chemistry.

Table 3: Derivatization Reactions of this compound

| Reaction | Reagent/Conditions | Product Type |

|---|---|---|

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Carboxylic acid or ester derivative |

| Nucleophilic Substitution | Amine (R-NH₂) | α-Amino ketone |

| Nucleophilic Substitution | Cyanide (NaCN) | α-Cyano ketone |

These derivatization strategies demonstrate the versatility of this compound as a synthetic intermediate, enabling the targeted introduction of chemical functionality to build more complex and diverse molecular structures.

Future Research Trajectories and Emerging Applications of 1 Chloro 5 Methylhexan 2 One Chemistry

Development of Sustainable and Green Chemistry Methodologies

The synthesis of α-haloketones has traditionally relied on methods that can be hazardous and environmentally taxing. wikipedia.org Future research is increasingly directed towards greener and more sustainable alternatives for the production of 1-Chloro-5-methylhexan-2-one.

Key areas of development include:

Safer Halogenating Agents: A significant push is being made to replace hazardous elemental halogens like chlorine gas with safer alternatives. rsc.org Reagents such as N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) offer easier handling and reduced environmental impact. organic-chemistry.orgorganic-chemistry.org Research into solid-supported halogenating agents is also a promising avenue for simplifying purification and minimizing waste.

Green Solvents and Catalysts: The use of ionic liquids and greener solvents is being explored to replace traditional volatile organic compounds, which are often major environmental pollutants. wikipedia.org Furthermore, methods that avoid strong acid catalysts are being developed to improve reaction safety and efficiency. wikipedia.org

Photocatalysis: Visible-light-mediated photocatalysis represents an emerging sustainable strategy. researchgate.net This approach can activate substrates under mild conditions, potentially reducing energy consumption and by-product formation. For instance, photocatalytic methods for generating radicals from diazo compounds could be adapted for the synthesis of α-chloroketones. researchgate.net

Flow Chemistry: Continuous flow processes offer enhanced safety, particularly when dealing with reactive intermediates. acs.org A multistep continuous flow system for producing α-haloketones from N-protected amino acids has been demonstrated, eliminating the need to handle toxic intermediates like diazomethane (B1218177). acs.orgnih.gov This methodology could be adapted for the large-scale, safer synthesis of this compound.

| Aspect | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Halogen Source | Elemental Halogens (e.g., Cl2) | N-chlorosuccinimide (NCS), Trichloroisocyanuric acid (TCCA) organic-chemistry.orgorganic-chemistry.org |

| Solvents | Volatile Organic Compounds (e.g., DMF, DMSO) | Ionic Liquids, Water, or solvent-free conditions wikipedia.org |

| Catalysis | Strong acids | Organocatalysts, Photocatalysts, Catalyst-free systems wikipedia.orgresearchgate.net |

| Process | Batch processing | Continuous flow synthesis acs.org |

| By-products | Often hazardous and require treatment | Water or recyclable materials rsc.org |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The reactivity of this compound can be significantly expanded through the exploration of novel catalytic systems. Catalysts can offer improved selectivity, efficiency, and the ability to drive reactions that are not feasible under thermal conditions alone.

Future research in this area includes:

Lanthanide Catalysis: Lanthanide catalysts have shown promise in various organic transformations involving ketones. For example, lanthanum tricyanide has been used to catalyze benzoin-type coupling reactions between acyl silanes and ketones. nih.govnih.gov The application of lanthanide catalysts to reactions involving this compound could unlock new carbon-carbon bond-forming reactions. Lanthanide trisamides are also effective catalysts for reactions like the hydroboration of ketones. nsf.gov

Metallaphotoredox Catalysis: This dual catalytic approach combines photoredox catalysis with transition metal catalysis to enable novel cross-coupling reactions. It has been successfully used for the α-arylation of various α-chloro carbonyl compounds with aryl halides under mild conditions. nih.gov Applying this strategy to this compound could provide a direct route to α-aryl ketones, which are important motifs in medicinal chemistry. nih.govresearchgate.net

Polyoxometalate (POM) Catalysis: POMs are versatile catalysts that can be used in a variety of oxidative reactions under green conditions, often utilizing environmentally benign oxidants like molecular oxygen. yedarnd.com Exploring POM-catalyzed reactions with this compound could lead to new selective oxidation or cleavage pathways.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by providing powerful predictive tools. nih.gov For a compound like this compound, these technologies can accelerate the discovery and optimization of new reactions.

Key applications include:

Reaction Outcome and Condition Prediction: Neural network models are being trained on vast reaction databases to predict the most probable products of a given reaction and to recommend suitable catalysts, solvents, and temperatures. nih.govacs.org This can significantly reduce the number of empirical experiments needed to develop new transformations for this compound.

Retrosynthesis and Novel Pathway Discovery: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to target molecules. chemcopilot.com By inputting a desired derivative of this compound, these tools can suggest starting materials and reaction sequences, potentially uncovering more sustainable or cost-effective pathways. elsevier.com

Predicting Site Selectivity: Machine learning models can be developed to predict the regioselectivity of reactions, such as halogenation, which is crucial for complex molecules. digitellinc.com This can help in designing more selective syntheses involving this compound.

| Application Area | Description | Potential Impact |

|---|---|---|

| Reaction Prediction | Predicts major products and yields for a given set of reactants and conditions. stanford.edubohrium.com | Reduces experimental trial-and-error; validates proposed synthetic steps. nih.gov |

| Condition Optimization | Recommends optimal catalysts, reagents, solvents, and temperatures. nih.govacs.org | Improves reaction efficiency, yield, and sustainability. |

| Retrosynthesis Planning | Generates multiple potential synthetic routes to a target molecule. chemcopilot.com | Accelerates the discovery of novel, efficient, and greener synthesis pathways. elsevier.com |

| Substrate Scope Assessment | Predicts the range of substrates for which a particular reaction will be successful. | Guides the design of new reactions and derivatization strategies. |

Discovery of New Derivatization Pathways for Advanced Materials and Bioactive Scaffolds

The dual electrophilic nature of this compound makes it an ideal precursor for synthesizing a wide range of more complex molecules, including various heterocycles which are often the core of bioactive compounds. researchgate.netnih.govmdpi.com

Future research is focused on leveraging this reactivity to create novel structures:

Synthesis of Heterocycles: α-Haloketones are key building blocks for a vast array of N-, S-, and O-containing heterocycles such as thiazoles, pyrroles, and furans. wikipedia.orgnih.gov Research into new cyclization reactions with this compound and various nucleophiles could lead to the discovery of novel heterocyclic scaffolds with potential applications in pharmaceuticals and agrochemicals. Solid-phase synthesis techniques are also being employed to create libraries of such compounds efficiently. thieme-connect.com

Advanced Materials: The reactive nature of the α-chloro-ketone moiety allows it to be incorporated into larger molecular architectures. Future work could explore the use of this compound in polymerization reactions or as a key intermediate for functional monomers, leading to the development of new materials with tailored properties.

Bioactive Scaffolds: The α-aryl ketone and α-amino ketone motifs, which can be synthesized from α-chloroketones, are prevalent in many biologically active molecules, including HIV protease inhibitors. acs.orgnih.gov Derivatization of this compound through reactions like α-arylation or amination could lead to the synthesis of new compounds with potential therapeutic value. The trifluoromethyl group is another important feature in many pharmaceuticals, and methods for the trifluoromethylation of α-haloketones could be applied to create novel drug candidates. acs.org

Q & A

Basic Research Questions

Q. What experimental strategies ensure high-yield synthesis of 1-Chloro-5-methylhexan-2-one while minimizing impurities?

- Methodological Answer : Optimize reaction conditions using controlled chlorination of 5-methylhexan-2-one. For example, employ N-chlorosuccinimide (NCS) in anhydrous dichloromethane under nitrogen atmosphere to reduce side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize purity using GC-MS and ¹H/¹³C NMR spectroscopy, ensuring absence of unreacted starting material or over-chlorinated byproducts .

- Key Consideration : Document solvent selection, temperature, and stoichiometry in detail to enable reproducibility .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and C-Cl stretch at 550–850 cm⁻¹.

- NMR : Identify the ketone carbonyl carbon (~210–220 ppm in ¹³C NMR) and chlorine-induced deshielding of adjacent protons in ¹H NMR.

- GC-MS : Verify molecular ion peak (M⁺) at m/z 148 (C₇H₁₁ClO) and fragmentation patterns.

- Elemental Analysis : Validate %C, %H, and %Cl to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.

- Storage : Keep in airtight, light-resistant containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Conduct kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents. Monitor reaction rates via UV-Vis spectroscopy or HPLC. Employ isotopic labeling (e.g., ¹⁸O in carbonyl) to track bond cleavage. Computational modeling (DFT at B3LYP/6-31G**) can predict transition states and regioselectivity .

- Data Interpretation : Compare experimental activation energies with computational predictions to validate mechanistic pathways .

Q. How should researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Perform a systematic review of existing literature (e.g., PubMed, TOXNET) to identify inconsistent endpoints (e.g., LD₅₀, NOAEL). Replicate key studies under standardized conditions (OECD guidelines) using identical species (e.g., Sprague-Dawley rats) and exposure routes (oral/inhalation). Use meta-analysis to quantify variability and identify confounding factors (e.g., purity differences) .

Q. What computational tools predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Utilize QSAR models (e.g., EPI Suite) to estimate logP (lipophilicity) and persistence in soil/water. Simulate microbial degradation pathways using BioTransformer 3.0, identifying likely metabolites (e.g., dechlorinated ketones). Validate predictions with experimental microcosm studies using GC-MS or LC-HRMS .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 148.61 g/mol | |

| Boiling Point | ~180–185°C (estimated) | |

| Key IR Stretches | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |

| Predicted logP (QSAR) | 2.3 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.